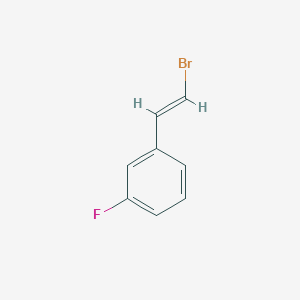

1-(2-Bromoethenyl)-3-fluorobenzene

Description

1-(2-Bromoethenyl)-3-fluorobenzene is an aromatic compound featuring a bromoethenyl substituent (-CH=CHBr) at the 1-position and a fluorine atom at the 3-position of the benzene ring. For instance, compounds like 1-[(E)-2-bromoethenyl]-4-(trifluoromethyl)benzene () and 1-Bromo-3-(2-bromo-2-fluorovinyl)benzene () highlight the synthetic utility of bromoethenyl-substituted aromatics in cycloaddition and cross-coupling reactions. The fluorine atom likely enhances electronic effects, influencing reactivity and interactions in biological or material systems .

Properties

Molecular Formula |

C8H6BrF |

|---|---|

Molecular Weight |

201.04 g/mol |

IUPAC Name |

1-[(E)-2-bromoethenyl]-3-fluorobenzene |

InChI |

InChI=1S/C8H6BrF/c9-5-4-7-2-1-3-8(10)6-7/h1-6H/b5-4+ |

InChI Key |

OKSDZBCUEFNMFV-SNAWJCMRSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/Br |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CBr |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Bromoethenyl)-3-fluorobenzene can be achieved through several methods. One common approach involves the bromination of 3-fluorostyrene. This reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the ethenyl group .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-Bromoethenyl)-3-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).

Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or diols. Reagents like m-chloroperbenzoic acid (m-CPBA) are often used for epoxidation.

Reduction Reactions: The compound can be reduced to form 1-(2-ethenyl)-3-fluorobenzene using reducing agents such as lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Bromoethenyl)-3-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism by which 1-(2-Bromoethenyl)-3-fluorobenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The fluorine atom can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and their implications:

Key Observations:

- Substituent Position: The 3-fluoro configuration in the target compound contrasts with 4-substituted analogs (e.g., 4-CF₃ in ), which exhibit higher regioisomeric control in cycloadditions . Fluorine at the 3-position may reduce steric hindrance compared to bulkier groups like CF₃.

- Halogen Effects: Bromoethenyl groups enable diverse reactivity (e.g., Suzuki coupling), whereas azidomethyl groups () facilitate bioorthogonal chemistry. Chloropropenyl derivatives () may pose greater safety risks due to chlorine’s reactivity .

Biological Activity

1-(2-Bromoethenyl)-3-fluorobenzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound features a bromoethenyl group and a fluorobenzene moiety, which contribute to its unique reactivity and biological activity. The presence of halogen atoms enhances its binding affinity to various biological targets, making it a valuable intermediate in the synthesis of bioactive molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzymatic activities and influence cellular signaling pathways. The compound's halogen substituents are known to affect its reactivity profile, enhancing its potential as a therapeutic agent.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Anticancer Properties : Research indicates that this compound may inhibit multidrug resistance proteins, thereby enhancing the efficacy of chemotherapeutic agents. Its structural features allow it to interfere with drug efflux mechanisms in cancer cells, which is crucial for overcoming resistance in cancer therapy.

- Potential as a Pharmaceutical Intermediate : The compound serves as a versatile building block for synthesizing more complex organic molecules with potential therapeutic applications.

Anticancer Efficacy

A study focused on the modulation of drug resistance in cancer cells demonstrated that this compound effectively inhibited specific protein targets involved in drug efflux. This inhibition was shown to enhance the cytotoxic effects of conventional chemotherapeutics, suggesting its utility in combination therapies for cancer treatment.

Synthesis and Derivative Studies

Research has also explored various synthetic routes for producing derivatives of this compound. These derivatives have been tested for their biological activity, revealing that modifications to the bromoethyl and fluorobenzene groups can significantly alter their pharmacological profiles. For instance, derivatives with different halogenation patterns exhibited varying levels of activity against multidrug-resistant cancer cell lines .

Data Table: Biological Activities and Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.